Product packaging for Deschloroaripiprazole(Cat. No.:CAS No. 203395-81-7)

Deschloroaripiprazole

Cat. No.: B041424
CAS No.: 203395-81-7
M. Wt: 413.9 g/mol
InChI Key: YZWZYPOWFMWSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deschloroaripiprazole is a major active metabolite of the atypical antipsychotic aripiprazole, serving as a critical reference standard and research tool in neuropsychopharmacology. This compound is a partial agonist with high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors, while acting as an antagonist at 5-HT2A receptors. Its primary research value lies in elucidating the complex pharmacodynamic profile and metabolic fate of aripiprazole, helping to disentangle the contributions of the parent drug from its metabolites in preclinical models. Researchers utilize this compound to investigate the mechanisms underlying the treatment of schizophrenia, bipolar disorder, and major depressive disorder, with a specific focus on the role of partial dopamine agonism in achieving a favorable clinical profile with reduced extrapyramidal side effects. It is an indispensable compound for in vitro binding assays, functional activity studies, and analytical method development (e.g., HPLC, LC-MS) for quantifying drug and metabolite levels in biological matrices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28ClN3O2 B041424 Deschloroaripiprazole CAS No. 203395-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWZYPOWFMWSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203395-81-7
Record name Deschloro aripiprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESCHLORO ARIPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353J3NU2S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Classical and Computational SAR Approaches

Detailed SAR studies specifically focused on Deschloroaripiprazole are not extensively documented in publicly available literature. However, general principles of medicinal chemistry and computational modeling can be applied to infer potential relationships.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric features can be deduced from its structural components, which are shared with other atypical antipsychotics. These motifs are crucial for interaction with target receptors, primarily dopamine (B1211576) and serotonin (B10506) receptors.

Table 1: Putative Pharmacophoric Features of this compound

FeatureStructural MoietyPutative Interaction
Basic NitrogenPiperazine (B1678402) ringForms ionic or hydrogen bond interactions with acidic residues (e.g., Aspartic Acid) in the receptor binding pocket.
Aromatic SystemDichlorophenyl ring (in parent compound Aripiprazole) / Phenyl ring (in this compound)Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor.
Butoxy LinkerFlexible alkyl chainProvides optimal spacing and orientation of the aromatic and piperazine moieties for simultaneous interaction with different regions of the binding pocket.
Quinolinone CoreBicyclic heteroaromatic systemContributes to the overall shape and rigidity of the molecule, and may participate in hydrophobic and van der Waals interactions.

The absence of the chlorine atoms on the phenyl ring in this compound compared to its parent compound, Aripiprazole (B633), would significantly alter the electronic and steric properties of this region, thereby influencing its interaction with the target receptors.

The primary "substituent effect" to consider for this compound is the removal of the two chlorine atoms from the phenylpiperazine moiety of Aripiprazole. This modification has several predictable consequences on the molecule's activity and properties.

Table 2: Predicted Effects of Dechlorination on Molecular Properties and Activity

PropertyChange from AripiprazolePredicted Effect on Activity
Electronic Nature of Phenyl Ring Removal of electron-withdrawing chlorine atoms.Increases the electron density of the phenyl ring, potentially altering cation-π or other electronic interactions with the receptor.
Lipophilicity Decrease in lipophilicity (LogP).May affect membrane permeability, oral absorption, and distribution into the central nervous system. Could also influence binding affinity if hydrophobic interactions are critical.
Steric Profile Reduction in the size of the substituent at the 2 and 3 positions of the phenyl ring.May allow for a different binding pose within the receptor pocket or reduce steric hindrance, potentially increasing or decreasing affinity depending on the receptor's topology.
Metabolism Altered susceptibility to metabolic enzymes (e.g., Cytochrome P450).The absence of chlorine atoms removes potential sites for oxidative metabolism, which could lead to a different metabolic profile and half-life.

De Novo Design and Optimization Strategies

Currently, there is no publicly available research detailing specific de novo design or optimization strategies that led to or have been applied to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Currently, there are no published QSAR models specifically developed for this compound or its close analogs.

Ligand-Based and Structure-Based Design Principles

Currently, there is no publicly available research detailing the application of ligand-based or structure-based design principles specifically for this compound.

Q & A

Q. How should researchers present conflicting pharmacokinetic data in manuscripts?

  • Methodological Answer : Use forest plots to visualize effect size heterogeneity. Discuss potential sources of discrepancy (e.g., assay sensitivity, population genetics) in the "Limitations" section. Reference CONSORT or STROBE checklists for transparency .

Q. What are the best practices for creating self-explanatory tables and figures?

  • Methodological Answer :
  • Tables: Use Roman numerals, footnotes for abbreviations (e.g., "aData normalized to baseline"), and avoid vertical lines per journal guidelines.
  • Figures: Label axes clearly (e.g., "Plasma Concentration (ng/mL) vs. Time (h)") and provide high-resolution TIFF/EPS files (≥300 DPI) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.